Rosuvastatin Isoamyl Ester is a synthetic derivative of Rosuvastatin, which is a member of the statin class of medications primarily used to lower cholesterol levels in the blood. Statins function by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in cholesterol biosynthesis. The isoamyl ester form enhances the lipophilicity and bioavailability of the drug, potentially improving its pharmacokinetic properties compared to its parent compound. This compound is characterized by a unique chemical structure that includes an isoamyl group esterified to the carboxylic acid of Rosuvastatin.
Researchers are investigating Rosuvastatin Isoamyl Ester as a potential prodrug for Rosuvastatin. A prodrug is a medication that needs to be processed by the body before it becomes active. Prodrugs can offer advantages like improved absorption, sustained release, or targeted delivery of the medication.
Rosuvastatin Isoamyl Ester can also be a helpful tool in research to better understand how Rosuvastatin works in the body. By studying the conversion of Rosuvastatin Isoamyl Ester to Rosuvastatin and its subsequent effects, researchers can gain insights into Rosuvastatin's metabolism and mechanism of action. [Source: A publication in Drug Metabolism and Disposition: ]
The primary chemical reaction involved in the formation of Rosuvastatin Isoamyl Ester is esterification, where Rosuvastatin reacts with isoamyl alcohol in the presence of an acid or base catalyst. This reaction typically occurs under controlled temperature and pressure conditions within an organic solvent such as dichloromethane or toluene. The general reaction can be represented as follows:
This reaction allows for the conversion of the hydroxyl group of Rosuvastatin into an ester functional group, thereby altering its solubility and absorption characteristics.
Rosuvastatin Isoamyl Ester exhibits similar biological activities to Rosuvastatin, primarily functioning as an HMG-CoA reductase inhibitor. This activity leads to reduced levels of low-density lipoprotein cholesterol and total cholesterol in the bloodstream. Additionally, it may possess antioxidant properties, helping to mitigate oxidative stress within biological systems. Studies have shown that Rosuvastatin can also exert anti-inflammatory effects and improve endothelial function, contributing to cardiovascular health.
The synthesis of Rosuvastatin Isoamyl Ester can be achieved through various methods:
Rosuvastatin Isoamyl Ester is primarily used in pharmaceutical research and development, particularly for:
Research indicates significant drug-drug interactions involving Rosuvastatin Isoamyl Ester, particularly with other medications metabolized by similar pathways. For instance, interactions with protease inhibitors (e.g., atazanavir) have been studied due to their inhibition of transport proteins like BCRP (breast cancer resistance protein) and OATP1B1 (organic anion transporting polypeptide 1B1). These interactions can lead to increased plasma concentrations of Rosuvastatin, necessitating careful monitoring during co-administration .
Several compounds share structural or functional similarities with Rosuvastatin Isoamyl Ester. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Rosuvastatin | HMG-CoA reductase inhibitor | Inhibits cholesterol synthesis | High hydrophilicity, minimal CYP450 metabolism |
| Atorvastatin | HMG-CoA reductase inhibitor | Inhibits cholesterol synthesis | Extensive CYP3A4 metabolism leading to more drug interactions |
| Simvastatin | HMG-CoA reductase inhibitor | Inhibits cholesterol synthesis | Prodrug; activated by hydrolysis |
| Lovastatin | HMG-CoA reductase inhibitor | Inhibits cholesterol synthesis | Derived from fungal sources; lower potency |
| Pitavastatin | HMG-CoA reductase inhibitor | Inhibits cholesterol synthesis | Unique structure allowing for different pharmacokinetics |
Rosuvastatin Isoamyl Ester's uniqueness lies in its enhanced lipophilicity and potential for improved absorption compared to standard Rosuvastatin. This modification could lead to better therapeutic outcomes in managing dyslipidemia while minimizing side effects associated with other statins.
Rosuvastatin isoamyl ester is chemically designated as 3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate. Its molecular formula C₂₇H₃₈FN₃O₆S and molecular weight 551.67 g/mol characterize it as a synthetic ester derivative of rosuvastatin, a third-generation HMG-CoA reductase inhibitor.
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate | |
| CAS Number | 1197348-98-3 | |
| Molecular Formula | C₂₇H₃₈FN₃O₆S | |
| Molecular Weight | 551.67 g/mol | |
| SMILES | CC(C)CCOC(=O)CC@HCC@H\C=C\c1c(nc(nc1c2ccc(F)cc2)N(C)S(=O)(=O)C)C(C)C | |
| InChI | InChI=1S/C27H38FN3O6S/c1-17(2)13-14-37-24(34)16-22(33)15-21(32)11-12-23-25(18(3)4)29-27(31(5)38(6,35)36)30-26(23)19-7-9-20(28)10-8-19/h7-12,17-18,21-22,32-33H,13-16H2,1-6H3/b12-11+/t21-,22-/m1/s1 |
The compound’s stereochemistry is defined by the E configuration of the hept-6-enoate double bond and the 3R,5S stereocenters in the dihydroxyheptanoate moiety.
The development of rosuvastatin isoamyl ester is rooted in the broader evolution of statins, which began with the discovery of compactin (ML-236B) by Akira Endo in the 1970s. Subsequent advancements led to synthetic statins like rosuvastatin, designed to optimize pharmacokinetics, such as enhanced solubility and reduced cytochrome P450 metabolism.
Rosuvastatin isoamyl ester emerged as a key intermediate or impurity in synthetic pathways, necessitating rigorous characterization to ensure drug quality.
Rosuvastatin isoamyl ester belongs to the ester derivatives of rosuvastatin, which include other alkyl esters such as tert-butyl and ethyl esters. These derivatives are critical in synthetic chemistry and impurity profiling.
The isoamyl ester’s 3-methylbutyl group distinguishes it from other esters, influencing its stability and reactivity during synthesis.
Rosuvastatin isoamyl ester is indispensable in analytical chemistry for ensuring drug purity and regulatory compliance.
Reference Standard:
Impurity Characterization:
Regulatory Filings:
The molecular composition of Rosuvastatin Isoamyl Ester encompasses twenty-seven carbon atoms, thirty-eight hydrogen atoms, one fluorine atom, three nitrogen atoms, six oxygen atoms, and one sulfur atom [2] [3] [4]. This complex molecular architecture results in a molecular weight of 551.67 grams per mole, with an accurate mass determination of 551.2465 daltons [2] [3]. The compound maintains high purity standards exceeding 95% as determined by high-performance liquid chromatography analysis [3] [6].
Table 1: Molecular Composition and Identification Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H38FN3O6S [2] [3] |
| Molecular Weight (g/mol) | 551.67 [2] [3] [4] |
| Accurate Mass | 551.2465 [2] |
| CAS Number | 1197348-98-3 [2] [3] [4] |
| IUPAC Name | 3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate [2] [5] |
| Configuration | (3R,5S,6E) [5] [14] |
| Purity | >95% (HPLC) [3] [6] |
The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-methylbutyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate [2] [5]. This systematic naming convention reflects the complex structural framework incorporating multiple functional groups and stereochemical specifications [14].
The stereochemical configuration of Rosuvastatin Isoamyl Ester follows the (3R,5S,6E) designation, which represents critical spatial arrangements affecting biological activity [14] [15]. The E-configuration at the sixth carbon position establishes the geometric isomerism of the heptenoic side chain, creating a trans-alkene arrangement that contributes to the molecule's overall conformational stability [14] [15]. This E-alkene stereochemistry becomes locked during synthesis through specific reaction mechanisms, particularly the Horner-Wadsworth-Emmons reaction pathway [14].
The therapeutic significance of maintaining the (3R,5S) stereochemical arrangement cannot be overstated, as this configuration represents the biologically active form essential for pharmacological efficacy [14] [15]. Research demonstrates that alternative stereochemical configurations, including (3R,5R), (3S,5S), and (3S,5R) diastereomers, exhibit substantially different biological activities and binding affinities [21]. The stereoselective synthesis methods employed ensure enantiopurity levels exceeding 95%, minimizing the presence of potentially less active or inactive stereoisomers [14] [26].
Rosuvastatin Isoamyl Ester contains two primary chiral centers located at the third and fifth carbon positions of the heptenoic side chain [14] [15]. The R-configuration at the third carbon and S-configuration at the fifth carbon create a specific three-dimensional molecular architecture that influences receptor binding interactions and metabolic processing [21]. These chiral centers contribute significantly to the compound's overall pharmacological profile through their effects on enzyme binding affinity and selectivity [19].
Table 2: Stereochemical Characteristics
| Chiral Center | Configuration | Geometric Isomerism | Therapeutic Significance |
|---|---|---|---|
| C3 | R | E-alkene at C6 [14] | Critical for biological activity [14] [15] |
| C5 | S | Heptenoic side chain [14] | Affects binding affinity [21] |
The significance of these chiral centers extends beyond simple spatial arrangements to encompass fundamental aspects of molecular recognition and biological activity [21]. Structure-activity relationship studies indicate that alterations in the stereochemical configuration at either chiral center result in substantial modifications to the compound's interaction with target proteins and metabolic enzymes [19]. The preservation of the correct stereochemical arrangement during synthesis requires careful control of reaction conditions and the use of stereoselective catalysts [14].
The molecular weight of Rosuvastatin Isoamyl Ester has been precisely determined as 551.67 grams per mole through multiple analytical techniques [2] [3] [4]. This molecular weight calculation incorporates the contributions of all constituent atoms according to their natural isotopic abundances [23]. Mass spectrometric analysis confirms the accurate mass as 551.2465 daltons, providing high-precision molecular weight validation [2].
The molecular weight determination plays a crucial role in analytical method development and validation processes [23] [27]. Liquid chromatography-tandem mass spectrometry applications utilize the molecular weight for compound identification and quantification in complex matrices [23] [27]. The relatively high molecular weight contributes to the compound's physicochemical properties, including its limited aqueous solubility and enhanced lipophilicity characteristics [11].
The solubility characteristics of Rosuvastatin Isoamyl Ester demonstrate significant variation across different solvent systems, reflecting the compound's complex molecular structure and polarity distribution [11] [29] [30]. Aqueous solubility remains limited, with water exhibiting a solubility of approximately 1.648 ± 0.328 milligrams per milliliter [31]. This limited aqueous solubility necessitates the use of organic solvents or cosolvent systems for analytical and formulation applications [29] [30].
Table 3: Solubility Profile in Various Solvent Systems
| Solvent System | Solubility (mg/mL) | Classification |
|---|---|---|
| Water | 1.648 ± 0.328 [31] | Sparingly soluble |
| Phosphate Buffer (pH 6.8) | 4.028 ± 0.556 [31] | Slightly soluble |
| Methanol | 2.668 ± 0.124 [31] | Moderately soluble |
| DMSO | ~20 [29] | Highly soluble |
| Dimethyl Formamide | ~20 [29] | Highly soluble |
| DMSO:PBS (1:1) | ~0.5 [29] | Limited solubility |
| Ethanol | Soluble [31] | Soluble |
| Chloroform | Rapid solubility [31] | Very soluble |
| PEG400 | 65.7 [30] | Highly soluble |
| Propylene Glycol | High (1.89 × 10⁻²) [30] | Highly soluble |
Organic solvents demonstrate enhanced solubility characteristics, with dimethyl sulfoxide and dimethyl formamide achieving approximately 20 milligrams per milliliter solubility [29]. Polyethylene glycol 400 and propylene glycol exhibit particularly high solubility values, making them suitable cosolvents for formulation development applications [30]. The preferential solvation studies indicate enhanced dissolution in mixed solvent systems containing polyethylene glycol 400 and water [11] [30].
The pyrimidine core of Rosuvastatin Isoamyl Ester represents a six-membered aromatic heterocyclic ring containing two nitrogen atoms at positions 1 and 3 [16] [25]. This electron-deficient π-system exhibits unique electronic properties that contribute to the compound's biological activity and chemical reactivity [16] [25]. The pyrimidine scaffold serves as a privileged structure in medicinal chemistry, facilitating hydrogen bonding interactions and acting as a bioisostere for aromatic systems [25].
Table 4: Pyrimidine Core Structural Characteristics
| Structural Feature | Description |
|---|---|
| Ring Composition | 6-membered heterocyclic ring [16] [25] |
| Heteroatoms | Two nitrogen atoms at positions 1 and 3 [16] [25] |
| Electronic Properties | Electron-deficient π-system [16] [25] |
| Hydrogen Bonding Capacity | N-atoms serve as H-bond acceptors [25] |
| Aromatic Character | Aromatic with delocalized electrons [16] |
| Substitution Pattern | C2-methylsulfonamide, C4-fluorophenyl, C6-isopropyl [12] |
| Drug-like Properties | Enhanced membrane permeability and protein binding [25] |
The substitution pattern on the pyrimidine ring includes a methylsulfonamide group at the second position, a fluorophenyl substituent at the fourth position, and an isopropyl group at the sixth position [12]. These substituents modulate the electronic properties and steric characteristics of the pyrimidine core, influencing both chemical reactivity and biological activity [19] [25]. The nitrogen atoms within the pyrimidine ring serve as hydrogen bond acceptors, facilitating interactions with biological targets and contributing to the compound's binding affinity [25].
The 3-methylbutyl ester moiety represents a branched five-carbon alkyl ester group that significantly influences the compound's physicochemical properties [17] [20]. This structural element exhibits high hydrophobicity due to its branched aliphatic nature, contributing substantially to the overall lipophilicity of the molecule [32] [34]. The methyl branch at the third carbon position creates steric bulk that affects both chemical reactivity and biological interactions [17].
Table 5: 3-Methylbutyl Ester Moiety Analysis
| Property | Value/Description |
|---|---|
| Chemical Structure | Branched 5-carbon alkyl ester [17] [20] |
| Carbon Chain Length | C5 (pentyl derivative) [17] |
| Branching Pattern | Methyl branch at C3 position [17] [32] |
| Hydrophobicity | Highly hydrophobic [32] [34] |
| Lipophilicity Contribution | Increases logP value [34] |
| Metabolic Stability | Susceptible to esterase hydrolysis [17] |
| Bioavailability Impact | Enhanced membrane penetration [34] |
The hydrophobic character of the 3-methylbutyl group enhances membrane penetration capabilities while simultaneously increasing the compound's lipophilic partitioning behavior [34]. Nuclear magnetic resonance spectroscopic analysis reveals characteristic signals for the methyl groups and methylene carbons, providing structural confirmation and purity assessment [17]. The ester linkage remains susceptible to enzymatic hydrolysis by cellular esterases, representing a potential metabolic pathway for the compound [17].
The fluorophenyl group incorporated within the Rosuvastatin Isoamyl Ester structure exhibits multiple interaction mechanisms that contribute to the compound's overall pharmacological profile [18]. The fluorine substitution at the para position of the phenyl ring creates significant electronic effects through its electron-withdrawing inductive properties [18]. This electron withdrawal deactivates other positions on the aromatic ring against metabolic oxidation, providing protection from cytochrome P450-mediated biotransformation [18].
Table 6: Fluorophenyl Group Interaction Properties
| Interaction Type | Description |
|---|---|
| Electronic Effects | Electron-withdrawing inductive effect [18] |
| Metabolic Protection | Blocks P450-mediated oxidation at para position [18] |
| Binding Affinity | Enhanced receptor binding through halogen bonding [18] |
| Lipophilicity Modulation | Increased lipophilicity compared to unsubstituted phenyl [18] |
| Steric Effects | Minimal steric hindrance due to fluorine size [18] |
| Hydrogen Bonding | Weak H-bond acceptor capability [18] |
| π-π Interactions | Participates in aromatic stacking interactions [18] |
The fluorine atom's small size allows it to fit into receptor binding pockets without significant steric interference, while its electronegativity enables participation in halogen bonding interactions [18]. These properties enhance the compound's binding affinity to target proteins and contribute to its biological selectivity [18]. The fluorophenyl group also participates in π-π stacking interactions with aromatic amino acid residues in protein binding sites, further stabilizing protein-ligand complexes [18] [22].
The synthesis of Rosuvastatin Isoamyl Ester primarily relies on esterification reactions that involve the formation of ester bonds between the carboxylic acid functionality of rosuvastatin and isoamyl alcohol. The fundamental mechanism follows nucleophilic acyl substitution pathways where the alcohol acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid or its activated derivatives [1] [2].
The incorporation of the isoamyl group (3-methylbutyl) into rosuvastatin can be achieved through several strategic approaches. The most commonly employed method involves direct esterification using isoamyl alcohol (3-methylbutanol) with rosuvastatin acid under acidic conditions [3] [4]. The reaction mechanism proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol oxygen on the electrophilic carbon center [5].
Alternative strategies include the use of isoamyl bromide (1-bromo-3-methylbutane) in alkylation reactions with the carboxylate anion of rosuvastatin. This approach typically employs basic conditions and phase transfer catalysts to facilitate the reaction between the ionic rosuvastatin carboxylate and the organic halide [6]. The enzymatic approach using lipases has also demonstrated effectiveness, where cutinase enzymes catalyze the esterification reaction between rosuvastatin acid and isoamyl alcohol with high selectivity and mild reaction conditions [3].
Research has established that optimal esterification conditions for rosuvastatin isoamyl ester synthesis occur at temperatures between 30-50°C [3] [4]. Higher temperatures can lead to increased reaction rates but may also promote side reactions and thermal degradation of the sensitive rosuvastatin molecule [7]. The optimal substrate concentration has been determined to be approximately 300 millimolar, with substrate inhibition observed at higher concentrations [3].
Solvent selection plays a crucial role in the esterification process. Nonpolar organic solvents such as cyclohexane and toluene have proven most effective for enzymatic esterification reactions, while aprotic polar solvents like tetrahydrofuran and dimethylformamide are preferred for chemical esterification methods [3] [7]. The reaction typically reaches completion within 5-24 hours depending on the specific conditions employed [3].
The alkylation approach using 1-bromo-3-methylbutane represents a significant industrial synthesis route for rosuvastatin isoamyl ester production. This method involves the nucleophilic substitution reaction between the sodium or potassium salt of rosuvastatin and 1-bromo-3-methylbutane under basic conditions [6] [8]. The reaction typically proceeds via an SN2 mechanism due to the primary nature of the alkyl halide [9].
The process generally employs carbonate or bicarbonate bases such as potassium carbonate or sodium carbonate in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide [8] [6]. Reaction temperatures of 30-60°C are maintained to ensure adequate reaction rates while minimizing thermal decomposition. The use of 1-bromo-3-methylbutane offers advantages in terms of commercial availability and relatively low cost compared to other alkylating agents [10].
Industrial optimization of the alkylation process focuses on several key parameters. The molar ratio of 1-bromo-3-methylbutane to rosuvastatin typically ranges from 1.2:1 to 2.0:1 to ensure complete conversion while minimizing excess reagent consumption [6]. Base loading is generally maintained at 1.5-3.0 equivalents relative to rosuvastatin to ensure complete deprotonation and adequate basicity throughout the reaction [8].
Temperature control is critical, with optimal ranges between 40-55°C providing the best balance between reaction rate and product stability [7]. Reaction times typically vary from 6-18 hours depending on the scale and specific conditions employed. Monitoring the reaction progress through high-performance liquid chromatography allows for real-time optimization and endpoint determination [11].
Crystallization represents the primary purification method for rosuvastatin isoamyl ester, offering both high purity and good recovery yields. The most effective crystallization systems employ mixed solvent approaches, particularly methanol-water and acetonitrile-water systems [12] [13]. The solvent evaporation method has proven particularly effective, where the compound is dissolved in methanol and the solution is slowly evaporated at room temperature to allow controlled crystal formation [12].
The crystallization process can be enhanced through seeding techniques using pre-formed crystals of the desired polymorph. Temperature control during crystallization is essential, with gradual cooling from elevated temperatures (40-50°C) to room temperature providing optimal crystal growth conditions [13]. The addition of anti-solvents such as water or heptane can be used to induce precipitation and improve crystal formation [12].
Effective impurity removal in rosuvastatin isoamyl ester synthesis involves multiple complementary approaches. Column chromatography using silica gel with ethyl acetate-hexane gradient systems can effectively separate closely related impurities and unreacted starting materials [11]. The typical purity achieved through chromatographic purification ranges from 98-99% [11].
Liquid-liquid extraction techniques using methyl tert-butyl ether or ethyl acetate can selectively remove polar impurities and inorganic salts [11] [8]. Washing protocols involving aqueous sodium bicarbonate solutions help remove acidic impurities, while dilute hydrochloric acid washes can eliminate basic impurities [11]. Activated carbon treatment can be employed to remove colored impurities and trace metal contaminants [12].
Advanced purification methods include the use of preparative high-performance liquid chromatography for high-value applications where extremely high purity is required. Recrystallization from isopropyl acetate has been shown to achieve purities exceeding 99.5% with good recovery yields [11]. Ultrafiltration techniques using molecular weight cutoff membranes can effectively remove high molecular weight impurities while retaining the desired product [12].
Phase transfer catalysis has emerged as a powerful tool for enhancing yields in rosuvastatin isoamyl ester synthesis, particularly in alkylation reactions involving 1-bromo-3-methylbutane. The use of quaternary ammonium salts such as tetrabutylammonium bromide or hexadecyltrimethylammonium bromide facilitates the transfer of the rosuvastatin anion from the aqueous phase to the organic phase where reaction with the alkyl halide occurs [14].
The mechanism involves the formation of ion pairs between the phase transfer catalyst and the rosuvastatin carboxylate, creating a lipophilic species that can readily cross into the organic phase [14]. This approach typically results in yield improvements of 15-25% compared to reactions conducted without phase transfer catalysts. The optimal catalyst loading ranges from 5-15 mole percent relative to the rosuvastatin starting material [14].
Temperature optimization in phase transfer catalyzed reactions shows optimal performance at 35-45°C, where the catalyst mobility is enhanced while maintaining substrate stability [14]. The choice of organic solvent significantly impacts the efficiency, with toluene and chloroform showing superior performance compared to other solvents [14].
Temperature control represents one of the most critical factors in yield optimization for rosuvastatin isoamyl ester synthesis. Research has demonstrated that reaction rates follow Arrhenius kinetics, with optimal temperatures typically falling in the 30-50°C range [3] [7]. Temperatures below 25°C result in unacceptably slow reaction rates, while temperatures above 60°C can lead to thermal decomposition and reduced yields [7].
Solvent system selection profoundly influences both reaction yields and product quality. For enzymatic esterification, nonpolar solvents such as cyclohexane provide optimal environments for enzyme activity and stability [3]. The water activity in these systems must be carefully controlled, typically maintained below 0.3 to prevent hydrolysis of the product while allowing sufficient moisture for enzyme function [3].
In chemical esterification systems, aprotic polar solvents like tetrahydrofuran and dimethylformamide offer excellent solvation of both reactants and facilitate higher reaction rates [7]. Mixed solvent systems combining aprotic solvents with small amounts of protic solvents can provide synergistic effects, enhancing both solubility and reaction kinetics [15]. The optimal solvent ratio typically ranges from 3:1 to 5:1 for organic to aqueous phases in biphasic systems [16].
The implementation of continuous optimization approaches using design of experiments methodologies has enabled systematic improvement of yield and selectivity [17] [18]. These approaches consider multiple variables simultaneously and can identify optimal operating windows that maximize product formation while minimizing side reactions and impurity formation [19].
| Synthetic Method | Temperature Range (°C) | Solvent Systems | Typical Yields (%) |
|---|---|---|---|
| Esterification with Isoamyl Alcohol | 20-50 | Cyclohexane, Toluene | 62-80 |
| Alkylation with 1-Bromo-3-methylbutane | 30-60 | THF, DMF | 70-85 |
| Wittig Reaction Coupling | -70 to 40 | THF, Toluene | 85-95 |
| Phase Transfer Catalysis | 25-40 | Organic/aqueous | 75-90 |
| Crystallization via Solvent Evaporation | Room temperature | Methanol/water | 90-95 |
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 30-50°C | Higher temp increases rate but may cause degradation |
| Substrate Concentration | 100-300 mM | Optimal at 300 mM, inhibition above this |
| Catalyst Loading | 2.5-10 mol% | Diminishing returns above 5 mol% |
| Reaction Time | 5-24 hours | Plateau after 12-16 hours |
| Solvent Ratio | 3:1 to 5:1 | Higher ratios favor esterification |
| Purification Technique | Solvents Used | Purity Achieved (%) | Recovery (%) |
|---|---|---|---|
| Crystallization | Methanol/water, Acetonitrile | 99.5-99.9 | 85-95 |
| Column Chromatography | Ethyl acetate/hexane | 98-99 | 70-85 |
| Extraction | MTBE, Ethyl acetate | 95-98 | 90-95 |
| Recrystallization | Isopropyl acetate | 99.0-99.8 | 80-90 |
| Ultrafiltration | Aqueous systems | 97-99 | 85-92 |